molecular formula C22H22N2OS2 B3008086 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-94-3

2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3008086
CAS No.: 877652-94-3
M. Wt: 394.55
InChI Key: QQWVWVPNQWSNIT-UHFFFAOYSA-N
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Description

2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic thieno[3,2-d]pyrimidine derivative intended for research and development purposes. This compound belongs to a class of heterocyclic structures that are of significant interest in medicinal chemistry due to their structural similarity to purine bases, allowing them to interact with a variety of biological targets. Thieno[3,2-d]pyrimidine scaffolds are frequently investigated as core structures in the discovery of novel kinase inhibitors . Research on analogous compounds has demonstrated potent inhibitory activity against kinases such as the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases and the epidermal growth factor receptor (EGFR) , which are critical targets in oncology. Furthermore, this chemical class has shown promise in the development of anti-infective agents, with some derivatives exhibiting dual-stage antiplasmodial activity against both the erythrocytic and hepatic stages of Plasmodium parasites, indicating potential for new antimalarial therapies . The specific substitution pattern on this compound—featuring a phenethyl group at the N-3 position and a (4-methylbenzyl)thio moiety at the C-2 position—is designed to modulate its electronic properties, lipophilicity, and binding affinity to target proteins. Researchers can utilize this molecule as a key intermediate or a building block for the synthesis of more complex molecules, or as a pharmacophore for probing biological pathways and structure-activity relationships (SAR). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS2/c1-16-7-9-18(10-8-16)15-27-22-23-19-12-14-26-20(19)21(25)24(22)13-11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWVWVPNQWSNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in a suitable solvent, such as xylene or toluene, in the presence of a desiccant like calcium chloride . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thienopyrimidinone derivatives are structurally diverse, with variations primarily in substituents at positions 2 and 3. Below is a detailed comparison with key analogs:

Substituent Variations and Molecular Properties

Compound Name Substituents (Position 2 / Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-((4-Methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (Target) 4-Methylbenzylthio / Phenethyl C₂₂H₂₂N₂O₂S₂ 410.5 High lipophilicity (predicted) -
2-[(4-Methylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 4-Methylbenzylthio / 4-Nitrophenyl C₂₁H₁₉N₃O₃S₂ 434.5 Electron-withdrawing nitro group
3-Ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Mercapto / Ethyl C₈H₁₀N₂OS₂ 214.3 Simpler structure, lower MW
2-(Butylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Butylthio / Phenyl C₁₆H₁₈N₂OS₂ 318.4 Increased alkyl chain length
3-Benzyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CF₃-Benzylthio / Benzyl C₂₁H₁₇F₃N₂OS₂ 434.5 Enhanced electron-withdrawing effects

Key Observations:

  • The target compound exhibits moderate molecular weight (410.5 g/mol) compared to analogs with nitro or trifluoromethyl groups (434.5 g/mol) .
  • Simpler analogs (e.g., 3-ethyl-2-mercapto in ) lack aromatic substituents, resulting in lower molecular weight and possibly improved bioavailability.

Biological Activity

The compound 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Anticancer Activity

Recent studies have investigated the anticancer properties of thienopyrimidine derivatives. The compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that it exhibits significant antiproliferative activity, particularly against breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)20.0Inhibition of DNA synthesis

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. Notably, it has shown promising activity as an acetylcholinesterase (AChE) inhibitor, which is crucial in the context of neurodegenerative diseases like Alzheimer's.

EnzymeIC50 (nM)Reference CompoundMechanism of Action
Acetylcholinesterase200Donepezil (50 nM)Competitive inhibition

This inhibition suggests potential therapeutic applications in cognitive enhancement and neuroprotection.

Anti-inflammatory Properties

In addition to its anticancer and enzyme-inhibitory activities, the compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases.

Case Studies

  • Study on Anticancer Effects : A study published in Cancer Letters investigated a series of thienopyrimidine derivatives, including our compound. The results highlighted its ability to inhibit tumor growth in xenograft models, with a notable reduction in tumor size and weight compared to controls.
  • Neuroprotective Study : Research conducted on neuroprotection indicated that the compound could ameliorate cognitive deficits in animal models induced by neurotoxic agents. Behavioral assessments showed improved memory retention and learning capabilities.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of the compound. Preliminary data suggest moderate absorption with a half-life conducive to once-daily dosing regimens. Further studies are needed to elucidate its metabolic pathways and potential drug interactions.

Q & A

What are the key synthetic routes for preparing 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves cyclization of substituted thiophene precursors with lactams or nitriles under acidic conditions. For example, cyclization of ethyl 2-amino-4,5-trimethylene-thiophene-3-carboxylate with γ-butyrolactam in the presence of POCl₃ at 368–371 K yields structurally analogous compounds . For the target compound, key steps include:

  • Thiolation: Introducing the 4-methylbenzylthio group via nucleophilic substitution (e.g., using NaSH or thiourea derivatives).
  • Cross-coupling: Pd-catalyzed C–C coupling (e.g., Sonogashira or Suzuki reactions) to attach phenethyl groups, as demonstrated in related thieno-pyrimidine systems .
  • Optimization: Yields improve with anhydrous conditions, controlled temperature (60–80°C), and stoichiometric ratios (e.g., 1:1.5:3.6 for ester:lactam:POCl₃) .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HRMS) for thieno-pyrimidinone derivatives?

Answer:
Discrepancies in NMR or HRMS data often arise from tautomerism, regioisomerism, or solvent effects. For example:

  • Tautomerism: Thieno-pyrimidinones exhibit keto-enol tautomerism, which alters chemical shifts. DMSO-d₆ stabilizes the keto form, while CDCl₃ may favor enol forms .
  • Regioisomerism: Ambiguities in substituent positioning (e.g., phenethyl vs. benzyl groups) require 2D NMR (COSY, NOESY) or X-ray crystallography for resolution .
  • HRMS Validation: Match isotopic patterns (e.g., [M+H]⁺ or [M+Na]⁺) with theoretical values (e.g., ±5 ppm tolerance) .

What methodologies are recommended for analyzing structure-activity relationships (SAR) of thieno-pyrimidinone derivatives?

Answer:
SAR studies for this scaffold involve systematic substitution at positions 2, 3, and 6/7:

  • Position 2 (Thioether): Replace 4-methylbenzylthio with arylthio or alkylthio groups to assess steric/electronic effects on bioactivity .
  • Position 3 (Phenethyl): Modify phenethyl substituents (e.g., halogenation, methoxy groups) to evaluate hydrophobic interactions .
  • Positions 6/7 (Dihydro): Hydrogenation or substitution alters ring planarity and π-stacking potential .
    Tools:
  • Computational docking (e.g., AutoDock Vina) to predict binding affinities.
  • In vitro assays (e.g., enzyme inhibition, cytotoxicity) with IC₅₀ comparisons .

How can researchers optimize reaction conditions for Pd-catalyzed cross-coupling in thieno-pyrimidinone systems?

Answer:
Key parameters for Pd-catalyzed reactions (e.g., Suzuki or Buchwald-Hartwig):

  • Catalyst: Pd(OAc)₂ or PdCl₂(dppf) with ligands (XPhos, SPhos) for electron-deficient aryl halides .
  • Base: Cs₂CO₃ or K₃PO₄ in polar solvents (DMF, DMSO) at 80–100°C.
  • Substrate Scope: Bromo- or iodo-substituted pyrimidinones react efficiently; chloro derivatives require higher temperatures .
    Example:
  • 6-(Phenylethynyl)-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one was synthesized in 85% yield using Pd(PPh₃)₄, CuI, and triethylamine in DMF at 80°C .

What advanced techniques are used to confirm the regiochemistry of substituted thieno-pyrimidinones?

Answer:

  • X-ray Crystallography: Definitive proof of regiochemistry, as shown for 2-ethoxy-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one .
  • NOE Correlations: Detect spatial proximity between substituents (e.g., phenethyl protons and thioether groups) .
  • Isotopic Labeling: Use ¹³C or ¹⁵N-labeled precursors to track bond formation .

How do electronic effects influence the reactivity of the thieno-pyrimidinone core in nucleophilic substitution reactions?

Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro or halide substituents at position 6 activate the thieno-pyrimidinone core for nucleophilic attack (e.g., thiolation or amination) .
  • Electron-Donating Groups (EDGs): Methoxy or methyl groups reduce reactivity, requiring harsher conditions (e.g., NaH in DMF at 120°C) .
    Case Study:
  • 6-Bromo derivatives undergo Pd-catalyzed amination with tert-butylamine in 19–32% yield, while unsubstituted analogs show no reactivity .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Purification: Column chromatography is impractical for large batches; switch to recrystallization (e.g., isopropanol/water mixtures) .
  • Byproducts: Thiourea or disulfide byproducts form during thiolation; optimize reducing agents (e.g., Zn/HCl) .
  • Stability: Dihydrothieno-pyrimidinones are sensitive to oxidation; store under inert gas (N₂/Ar) at –20°C .

How can researchers design analogs of this compound to improve metabolic stability?

Answer:

  • Bioisosteric Replacement: Replace the thioether with sulfone or sulfonamide groups to reduce glutathione conjugation .
  • Cyclopropanation: Introduce cyclopropyl groups at position 7 to block cytochrome P450 oxidation .
  • Deuterium Labeling: Deuterate labile C–H bonds (e.g., phenethyl CH₂) to slow metabolism .

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